molecular formula C11H10FNO B8554750 1-(5-Fluoro-1-methyl-1H-indol-3-yl)-1-ethanone

1-(5-Fluoro-1-methyl-1H-indol-3-yl)-1-ethanone

Cat. No.: B8554750
M. Wt: 191.20 g/mol
InChI Key: FUBFHBUTJGNXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-1-methyl-1H-indol-3-yl)-1-ethanone is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-(5-fluoro-1-methylindol-3-yl)ethanone

InChI

InChI=1S/C11H10FNO/c1-7(14)10-6-13(2)11-4-3-8(12)5-9(10)11/h3-6H,1-2H3

InChI Key

FUBFHBUTJGNXGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=C1C=C(C=C2)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphoryl chloride (1.1 ml) was added dropwise to ice-cooled dimethylacetamide (10 ml) and the resulting solution was stirred at ca.0° for 10 min. A solution of 5-fluoro-1-methyl-1H-indole (1.3 g) in dimethylacetamide (5 ml) was added, and the resulting solution was stirred at 100° for 2 h, then cooled, and partitioned between sodium carbonate (2N; 100 ml) and ethyl acetate (2×50 ml). The combined organic extracts were washed with water (50 ml), dried and evaporated in vacuo to give a solid which was purified by FCC eluting with hexane:ethyl acetate (1:1) to give the title compound (0.48 g), m.p. 158°-160°.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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